molecular formula C14H18O2S B12628497 1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene CAS No. 918871-59-7

1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene

Cat. No.: B12628497
CAS No.: 918871-59-7
M. Wt: 250.36 g/mol
InChI Key: HBXWAHBBOKFCGC-UHFFFAOYSA-N
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Description

1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene is an organic compound characterized by a sulfonyl group attached to a benzene ring, which is further substituted with a hepta-1,6-diene chain and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene typically involves the sulfonylation of a benzene derivative followed by the introduction of the hepta-1,6-diene chain. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with hepta-1,6-diene in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The hepta-1,6-diene chain may also interact with hydrophobic regions of proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(methylsulfonyl)benzene: Similar in structure but with a bromine atom instead of the hepta-1,6-diene chain.

    4-Methylbenzenesulfonyl chloride: Lacks the hepta-1,6-diene chain but contains the sulfonyl group and methyl substitution.

Uniqueness

1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene is unique due to the presence of both the sulfonyl group and the hepta-1,6-diene chain, which confer distinct chemical and physical properties

Properties

CAS No.

918871-59-7

Molecular Formula

C14H18O2S

Molecular Weight

250.36 g/mol

IUPAC Name

1-hepta-1,6-dien-4-ylsulfonyl-4-methylbenzene

InChI

InChI=1S/C14H18O2S/c1-4-6-13(7-5-2)17(15,16)14-10-8-12(3)9-11-14/h4-5,8-11,13H,1-2,6-7H2,3H3

InChI Key

HBXWAHBBOKFCGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC=C)CC=C

Origin of Product

United States

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